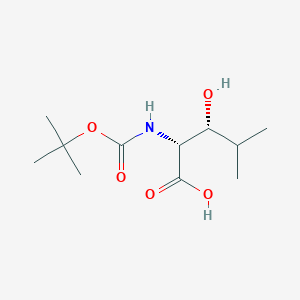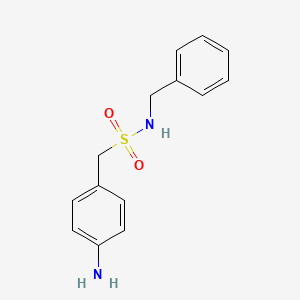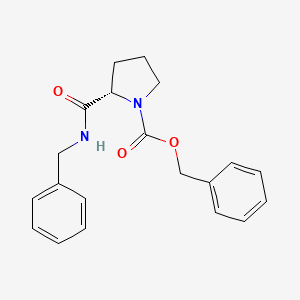![molecular formula C8H9NO3 B8575554 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol](/img/structure/B8575554.png)
2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol is a heterocyclic compound that features a unique structure combining a dioxin ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxin ring, followed by reduction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: N-bromosuccinimide, halogenating agents, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced alcohols or hydrocarbons.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: Lacks the methanol group but shares the core structure.
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-8-carbonitrile: Contains a nitrile group instead of a methanol group.
2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine: Features a spiro linkage with a pyrrolidine ring.
Uniqueness: 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol is unique due to the presence of the methanol group, which can influence its reactivity and interaction with biological targets. This functional group can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H9NO3/c10-4-6-5-11-7-2-1-3-9-8(7)12-6/h1-3,6,10H,4-5H2 |
Clave InChI |
RHHZZOVOFZSEJI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(O1)C=CC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


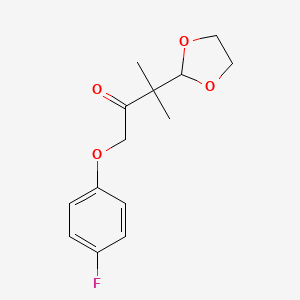
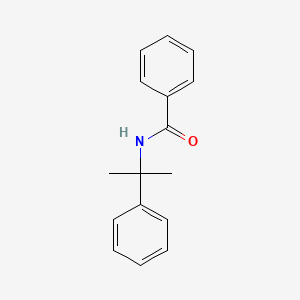
![Carbamic acid, methylphenyl-, [1,1'-biphenyl]-4-yl ester](/img/structure/B8575495.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-1,3-benzothiazole](/img/structure/B8575497.png)
![3-[(S)-(4-chlorophenyl)(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B8575498.png)
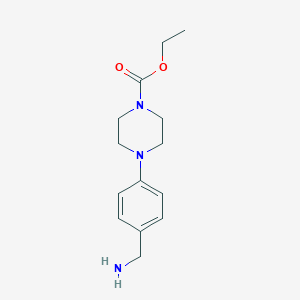
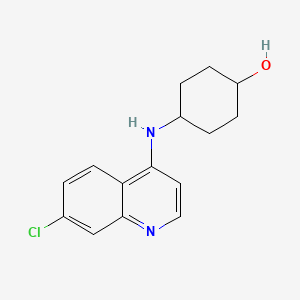
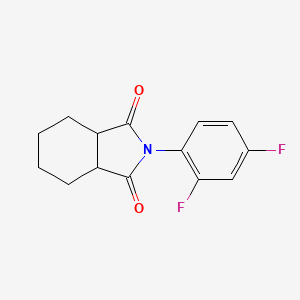
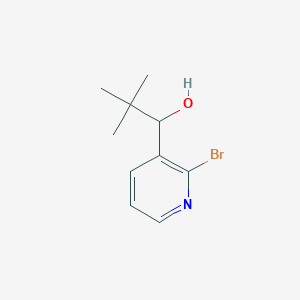
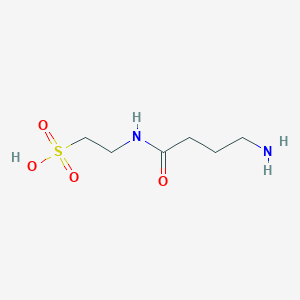
![2-[2-(4-Chlorophenyl)ethoxy]-5-nitropyridine](/img/structure/B8575537.png)
